(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lucidenic acid E involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of lucidenic acid E primarily relies on the extraction from Ganoderma lucidum. The extraction process involves drying and pulverizing the mushroom, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate lucidenic acid E .
Chemical Reactions Analysis
Types of Reactions
Lucidenic acid E undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Involves the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lucidenic acid E, which may have different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lucidenic acid E involves multiple molecular targets and pathways:
Anti-cancer: Induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to PARP cleavage.
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Comparison with Similar Compounds
Lucidenic acid E is compared with other similar compounds, such as lucidenic acids A, B, C, D1, D2, E1, E2, F, K, L, M, N, P, and Q. These compounds share a tetracyclic lanostane skeleton but differ in their functional groups and side chains, which contribute to their unique pharmacological properties . Lucidenic acid E is particularly noted for its potent anti-cancer and anti-inflammatory activities .
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18?,19+,25-,27+,28+,29+/m1/s1 |
InChI Key |
ASPCIAWQVXVATP-LUSCLRTCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
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